molecular formula C11H15N3O3S2 B2557992 N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide CAS No. 477855-35-9

N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide

Cat. No.: B2557992
CAS No.: 477855-35-9
M. Wt: 301.38
InChI Key: LJNBBKASNFOQDL-XYOKQWHBSA-N
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Description

“N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide” is a chemical compound with the molecular formula C11H15N3O3S2. It has a molecular weight of 301.4 g/mol . The compound has several synonyms, including “477855-35-9”, “N’-[1-methyl-2,2-dioxo-2,3-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazin-4(1H)-yliden]butanohydrazide”, and “N’-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]butanehydrazide” among others .


Molecular Structure Analysis

The compound has a complex structure that includes a thieno[3,2-c]thiazin-4-ylidene group, which is connected to a butanamide group via a nitrogen atom . The structure also includes a sulfur atom, which is part of the thieno[3,2-c]thiazin-4-ylidene group .


Physical and Chemical Properties Analysis

The compound has a number of computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 301.05548370 g/mol . The topological polar surface area of the compound is 116 Ų .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the compound's role in the synthesis of new dihydropyridines, dihydropyridazines, and thiourea derivatives. These compounds have been prepared through reactions with electrophilic reagents, aryl diazonium salts, and isothiocyanates, showcasing the versatility of N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide in heterocyclic compound synthesis (Hafiz, Ramiz, & Sarhan, 2011).

Potent Inhibitors for Therapeutic Applications

This compound has also been a cornerstone in the development of potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors. The modification and introduction of specific groups have led to derivatives showing highly potent DPP-4 inhibitory activity, which are significant in the context of therapeutic applications, particularly in the treatment of type 2 diabetes (Nitta et al., 2012).

Synthesis of Anticonvulsant Agents

Further research has integrated this compound into the synthesis of new hybrid anticonvulsant agents. These hybrid molecules combine the chemical fragments of known antiepileptic drugs, demonstrating the compound's potential in developing novel treatments for epilepsy (Kamiński et al., 2015).

Antimicrobial Activity

The compound has been utilized in synthesizing new anti-bacterial N-benzylidene-N’-(1-methyl-2, 2-dioxo-2,3-dihydro-1H-2λ6-benzo[c][1,2]thiazin-4-ylidene)hydrazines, showing good anti-bacterial activity against various strains. This highlights its role in the discovery of novel antimicrobial agents (Shafiq et al., 2011).

Properties

IUPAC Name

N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S2/c1-3-4-10(15)13-12-8-7-19(16,17)14(2)9-5-6-18-11(8)9/h5-6H,3-4,7H2,1-2H3,(H,13,15)/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNBBKASNFOQDL-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NN=C1CS(=O)(=O)N(C2=C1SC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N/N=C/1\CS(=O)(=O)N(C2=C1SC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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